molecular formula C30H32ClN7OS B1667716 Balamapimod CAS No. 863029-99-6

Balamapimod

Cat. No. B1667716
M. Wt: 574.1 g/mol
InChI Key: CVAKNHIXTWLGJO-UHFFFAOYSA-N
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Description

Balamapimod, also known as MKI 833, is a mitogen-activated protein kinase (Ras/Raf/MEK) inhibitor with potential anti-tumor activity . This compound can be used for the treatment of diseases that result from deregulation of Ras/Raf/MEK kinases .


Molecular Structure Analysis

The chemical structure of Balamapimod is claimed as Example 11 in patent US20090062281A1 . It has a molecular formula of C30H32ClN7OS .


Chemical Reactions Analysis

Balamapimod is a reversible inhibitor of Ras/Raf/MEK . It has a selectivity profile that includes inhibition of the Ras/Raf/MEK/MAPK signaling pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of Balamapimod include its molecular formula C30H32ClN7OS and its InChIKey CVAKNHIXTWLGJO-UHFFFAOYSA-N .

Scientific Research Applications

Traditional Medicine in Bulamogi County, Uganda

Balamapimod, in the context of traditional medicine in Bulamogi County, Uganda, is part of a holistic approach that addresses physical and psycho-spiritual illnesses. Traditional medicine in this region is used for various purposes, including the prevention and elimination of the effects of witchcraft, appeasement of spirits, and curing chronic illnesses. The traditional medicine practitioners are key repositories of this knowledge and play a vital role in healthcare delivery in Uganda (Tabuti, Dhillion, & Lye, 2003).

Balapiravir in Dengue Treatment

Balapiravir, a prodrug related to Balamapimod, was explored as a treatment for dengue in a randomized, double-blind placebo-controlled trial. However, the study found that Balapiravir did not significantly alter the kinetics of dengue virus markers, nor did it reduce fever clearance time. This trial, the first of its kind in dengue, did not support Balapiravir as a candidate drug but established a framework for antiviral treatment trials in dengue (Nguyen et al., 2012).

Losmapimod in Epilepsy Treatment

Losmapimod, another compound related to Balamapimod, was investigated for its therapeutic effect in epilepsy treatment. This research demonstrated that Losmapimod could reduce neuron loss and improve memory, reduce seizure frequency, and protect neurons from damage in epilepsy rats. The study concluded that Losmapimod could partially reverse the development of epilepsy (Li et al., 2019).

Activation of Peripheral Blood Mononuclear Cells by Dengue Virus Infection Depotentiates Balapiravir

A study on the activation of peripheral blood mononuclear cells by dengue virus infection revealed that Balapiravir lost its potency when used to treat cells preinfected with dengue virus. This finding provided experimental evidence explaining the discrepancy between in vitro and in vivo results of Balapiravir and its implication for drug development (Chen et al., 2013).

Balapiravir Plus Peginterferon Alfa-2a/Ribavirin in Hepatitis C

Balapiravir, combined with peginterferon alfa-2a and ribavirin, was assessed in a trial for hepatitis C treatment. The trial faced challenges with high rates of dose modifications and discontinuations, leading to similar sustained virological response rates compared to the control group. Due to safety concerns and the unacceptable benefit-to-risk ratio, further development of Balapiravir for chronic hepatitis C treatment was halted (Nelson et al., 2012).

properties

IUPAC Name

4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-6-methoxy-7-(4-pyrrolidin-1-ylpiperidin-1-yl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAKNHIXTWLGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467123
Record name Balamapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balamapimod

CAS RN

863029-99-6
Record name Balamapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0IV7N95Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 150 mg (0.34 mmol) of 4-[3-chloro-4-(1-methyl-1H-imidazole-2-ylsulfanyl)-phenylamino]-7-fluoro-6-methoxyquinoline-3-carbonitrile and 316 mg (2.05 mmol) of 4-pyrrolidin-1-yl-piperidine in 1 mL of 1-methyl-2-pyrrolidinone is heated at 105° C. for 16 hours. The solvents are removed in vacuo. A 10 mL portion of water is added to the residue, from which a tan solid is precipitated out. The solid is filtered off and washed with water. After drying in vacuo, the solid is suspended in ethyl acetate and stirred for 1 hour. The solid is filtered off, washed with ethyl acetate and dried in vacuo to provide 140 mg of 4-[3-chloro-4-(1-methyl-1H-imidazole-2-ylsulfanyl)-phenylamino]-6-methoxy-7-(4-pyrrolidin-1-yl-piperidin-1-yl)-quinoline-3-carbonitrile as a yellow solid, mp 225-229° C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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